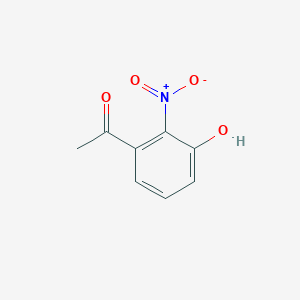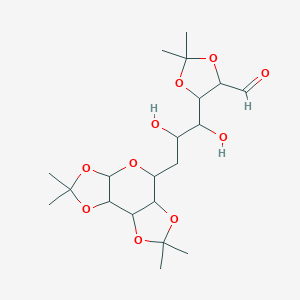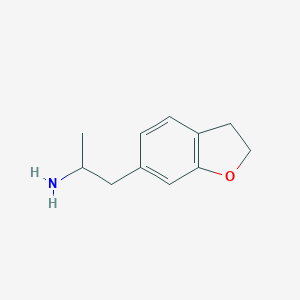
NIR-664-iodoacetamide
Übersicht
Beschreibung
NIR-664-iodoacetamide is a cyanine-based dye . It is a very efficient sensor of the chemical environment due to its strong fluorescence response to the hydrophobic nature of its immediate microenvironment .
Synthesis Analysis
The synthesis of NIR-664-iodoacetamide involves the use of a cyanine label for the derivatization of thiols . It is an acetamide compound with iodine substitution and a ruthenium complex, imparting magnetic and fluorescent characteristics .Molecular Structure Analysis
The molecular formula of NIR-664-iodoacetamide is C37H42IN3O4S . It has an average mass of 751.716 Da and a mono-isotopic mass of 751.194092 Da .Chemical Reactions Analysis
In one study, NIR-664-iodoacetamide was dissolved in methanol and added to D-PDB . The reaction was allowed to proceed at room temperature overnight while continuously stirring and protected from light .Physical And Chemical Properties Analysis
NIR-664-iodoacetamide has a molecular formula of C37H42IN3O4S . It has an average mass of 751.716 Da and a mono-isotopic mass of 751.194092 Da .Wissenschaftliche Forschungsanwendungen
Alkylation in Proteomics
Iodoacetamide is commonly used for cysteine alkylation during sample preparation in proteomics. A study compared it with 2-chloroacetamide, revealing that while 2-chloroacetamide reduces off-target alkylation, it leads to adverse effects like methionine oxidation and tryptophan dioxidation (Hains & Robinson, 2017).
Inflammatory Bowel Disease Research
Iodoacetamide has been used to induce colitis in experimental models. Studies have explored the role of nitric oxide synthase inhibitors in ameliorating iodoacetamide-induced colitis, providing insights into inflammatory bowel disease (Rachmilewitz, Karmeli, & Okon, 1995).
Photothermal Therapy in Cancer Research
NIR cyanine derivatives, like NIR-664, are gaining attention for their potential in photothermal therapy (PTT) of cancers. A study focused on the photothermal conversion efficiency of NIR cyanine derivatives and their potential as tumor-targeting agents for colorectal cancer treatment (Tang et al., 2022).
Spin-Label Studies in Hemoglobin Research
Iodoacetamide has been used in electron spin resonance studies of hemoglobin. It helps understand changes in the environment induced by hemoglobin aggregation, relevant to sickle cell disease research (Yamaoka, Cottam, & Waterman, 1974).
Cyanine Reactivity in Imaging and Drug Delivery
NIR-664, as a cyanine derivative, is part of research focusing on its reactivity for advanced optical imaging and drug delivery applications. These studies explore how to enhance the properties of cyanines for better use in biomedical settings (Gorka, Nani, & Schnermann, 2018).
Safety And Hazards
Zukünftige Richtungen
NIR-664-iodoacetamide has been used in research to elucidate the internal architecture using the methods of fluorescence correlation spectroscopy and fluorescence lifetime measurements . It has also been used in cancer immunotherapy research . The future directions of NIR-664-iodoacetamide could involve further exploration of these applications.
Eigenschaften
IUPAC Name |
4-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42IN3O4S/c1-36(2)29-23-26(25-39-34(42)24-38)17-19-30(29)40(5)32(36)15-7-6-8-16-33-37(3,4)35-28-14-10-9-13-27(28)18-20-31(35)41(33)21-11-12-22-46(43,44)45/h6-10,13-20,23H,11-12,21-22,24-25H2,1-5H3,(H-,39,42,43,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOHJESYBPIQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42IN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NIR-664-iodoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



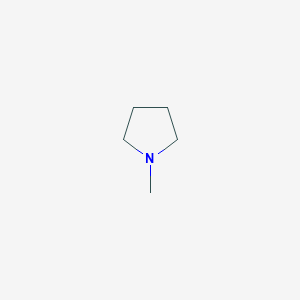
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)
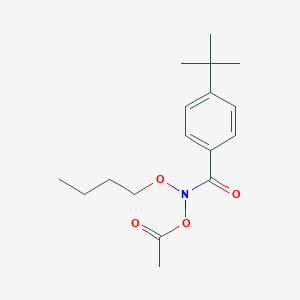
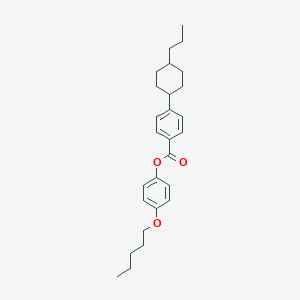
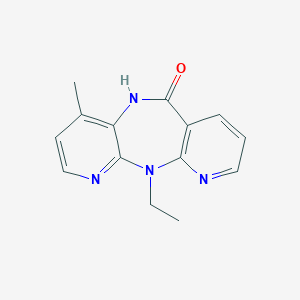
![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)
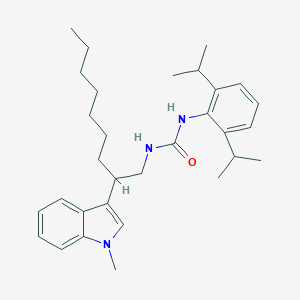
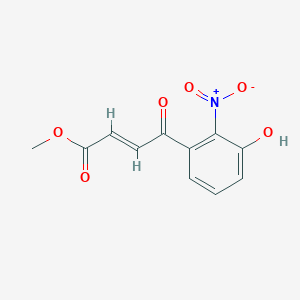
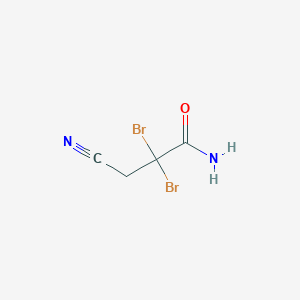
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)
